![molecular formula C26H30N2O3 B11431865 10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B11431865.png)
10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one is a complex organic compound with a unique structure that includes a diethylamino group, a phenyl ring, and a dioxolo-acridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-(diethylamino)benzaldehyde with a suitable dioxolo-acridinone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biology: It is studied for its potential to modulate biological pathways and serve as a probe in biochemical assays.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with specific properties.
Mechanism of Action
The mechanism of action of 10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one involves its interaction with molecular targets such as DNA and enzymes. The diethylamino group can facilitate binding to nucleic acids, while the acridinone core can intercalate between DNA base pairs, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cell signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known dye with similar structural features but different functional groups.
Proflavine: Another acridine derivative with antimicrobial properties.
Mitoxantrone: A synthetic anthracenedione with anticancer activity.
Uniqueness
10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one is unique due to its combination of a diethylamino group and a dioxolo-acridinone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H30N2O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
10-[4-(diethylamino)phenyl]-7,7-dimethyl-5,6,8,10-tetrahydro-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C26H30N2O3/c1-5-28(6-2)17-9-7-16(8-10-17)24-18-11-22-23(31-15-30-22)12-19(18)27-20-13-26(3,4)14-21(29)25(20)24/h7-12,24,27H,5-6,13-15H2,1-4H3 |
InChI Key |
IEXBLVBQKWXXHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)CC(C5)(C)C)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-2-[(4-phenylpiperazino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11431782.png)
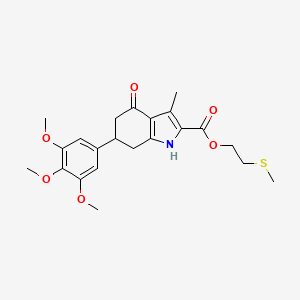
![6-methyl-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11431795.png)
![N-(5-chloro-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11431801.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B11431802.png)
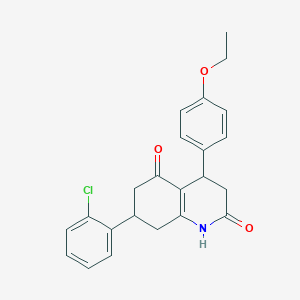
![N-[(2-chlorophenyl)methyl]-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B11431807.png)
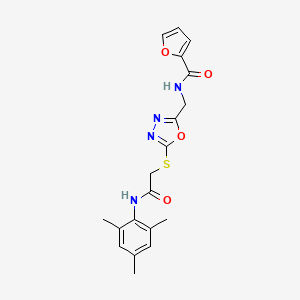
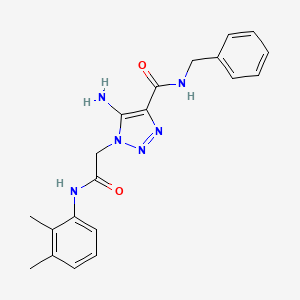
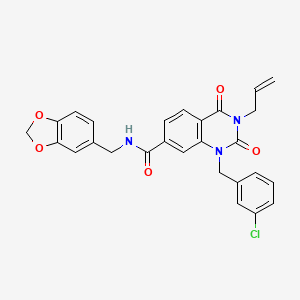
![2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B11431821.png)
![9-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11431833.png)
![(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11431855.png)
![N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11431864.png)
